N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that incorporates a tetrazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a tetrazole ring, an imidazolidinone structure, and a phenyl group with an isopropyl substitution. Its molecular formula is C18H20N6O2, and it has a molecular weight of approximately 356.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H20N6O2 |
Molecular Weight | 356.39 g/mol |
IUPAC Name | This compound |
Melting Point | Not available |
The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to interact with various biological targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, particularly in pathways related to inflammation and pain management.
Antioxidant Activity
Research indicates that tetrazole derivatives exhibit significant antioxidant properties. Studies have shown that compounds with tetrazole rings can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Tetrazole-containing compounds have been studied for their antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
A notable area of research involves the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The tetrazole moiety enhances binding affinity to the enzyme's active site. For example, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects .
Case Study 1: Xanthine Oxidase Inhibitors
A study focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives highlighted the importance of the tetrazole group in enhancing XO inhibition. The most potent derivative showed an IC50 value of 0.031 µM, significantly improving upon previous compounds . This suggests that the structural features present in this compound could similarly enhance its pharmacological profile.
Case Study 2: Antimicrobial Efficacy
In another investigation involving a series of tetrazole derivatives, compounds were tested against a panel of microorganisms. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .
Comparative Analysis
To understand the unique biological activity of this compound, it is essential to compare it with other similar compounds:
Compound Name | Biological Activity | IC50 Value (µM) |
---|---|---|
N-(3-cyano-4-(2-cyanobenzyl)oxy)phenylisonicotinamide | Xanthine oxidase inhibitor | 0.312 |
4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | Antibacterial | Not specified |
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Analgesic and receptor antagonist | 0.795 (for analgesic) |
Properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-15(2)16-3-7-18(8-4-16)27-12-11-26(21(27)30)13-20(29)23-17-5-9-19(10-6-17)28-14-22-24-25-28/h3-10,14-15H,11-13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVJLOGCJXQUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.